((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline
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Overview
Description
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a glycyl group, a hydroxypyrrolidine ring, and a proline residue, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and selective deprotection. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl group. The peptide bond formation can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminum hydride) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in enzyme inhibition and protein-protein interactions. Its ability to mimic natural peptides makes it a valuable tool for investigating biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and properties may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the design of innovative products and technologies.
Mechanism of Action
The mechanism of action of ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-alanine
- ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-valine
- ((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-leucine
Uniqueness
((2S)-1-glycyl-3-hydroxypyrrolidine-2-carbonyl)-L-proline stands out due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.
Properties
Molecular Formula |
C12H19N3O5 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-(2-aminoacetyl)-3-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-6-9(17)15-5-3-8(16)10(15)11(18)14-4-1-2-7(14)12(19)20/h7-8,10,16H,1-6,13H2,(H,19,20)/t7-,8?,10-/m0/s1 |
InChI Key |
YXTSVRFSLSTUEG-OFQRNFBNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C(CCN2C(=O)CN)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C(CCN2C(=O)CN)O)C(=O)O |
Origin of Product |
United States |
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